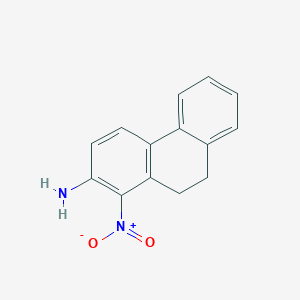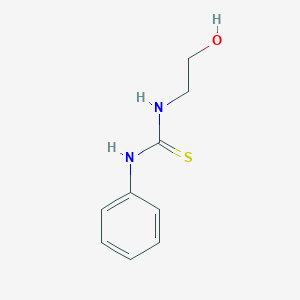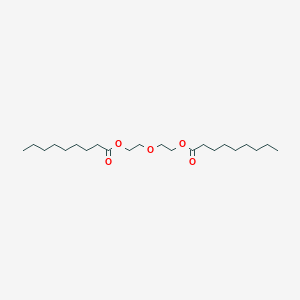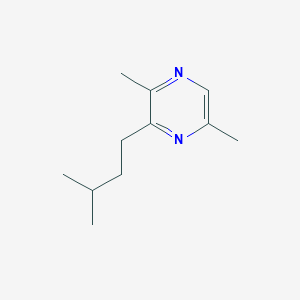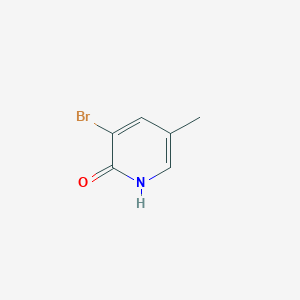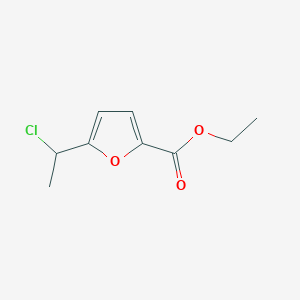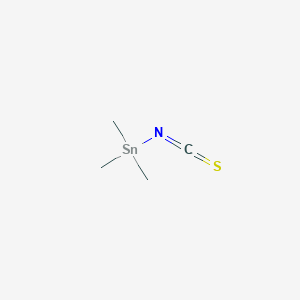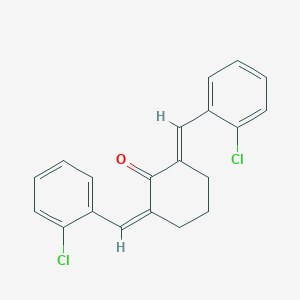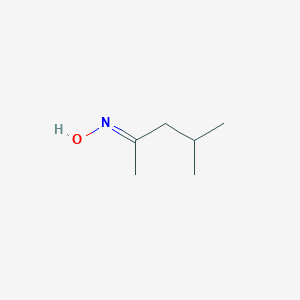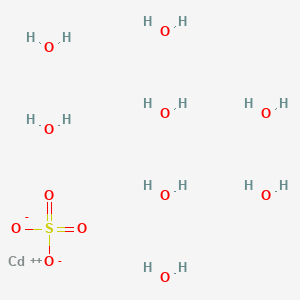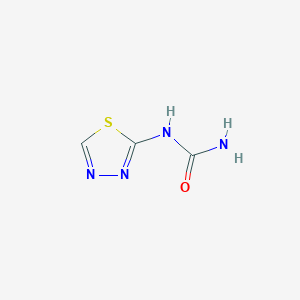
N-1,3,4-Thiadiazol-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3,4-Thiadiazol-2-ylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using various methods and has been shown to have significant biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-1,3,4-Thiadiazol-2-ylurea is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of various proteins that are involved in the development and progression of cancer.
Effets Biochimiques Et Physiologiques
N-1,3,4-Thiadiazol-2-ylurea has significant biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have anticancer properties, which can help prevent the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-1,3,4-Thiadiazol-2-ylurea in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be easily stored. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when working with this compound.
Orientations Futures
There are several future directions for the study of N-1,3,4-Thiadiazol-2-ylurea. One area of focus is the development of new synthesis methods for this compound. Another area of focus is the exploration of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Conclusion:
N-1,3,4-Thiadiazol-2-ylurea is a chemical compound that has significant potential applications in scientific research. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders. Although there are some limitations to using this compound in lab experiments, its relatively simple synthesis method and stable nature make it a promising area of study for future research.
Méthodes De Synthèse
N-1,3,4-Thiadiazol-2-ylurea is synthesized using various methods, including the reaction of 1,3,4-thiadiazole-2-thiol with isocyanates, and the reaction of 1,3,4-thiadiazole-2-amine with carbonyl compounds. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-1,3,4-Thiadiazol-2-ylurea has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16279-22-4 |
|---|---|
Nom du produit |
N-1,3,4-Thiadiazol-2-ylurea |
Formule moléculaire |
C3H4N4OS |
Poids moléculaire |
144.16 g/mol |
Nom IUPAC |
1,3,4-thiadiazol-2-ylurea |
InChI |
InChI=1S/C3H4N4OS/c4-2(8)6-3-7-5-1-9-3/h1H,(H3,4,6,7,8) |
Clé InChI |
CMQJDYXIZIONAP-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)NC(=O)N |
SMILES canonique |
C1=NN=C(S1)NC(=O)N |
Synonymes |
Urea, 1,3,4-thiadiazol-2-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



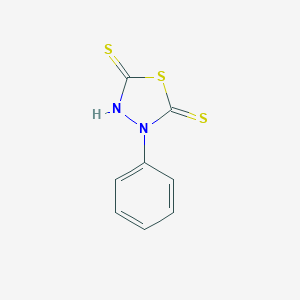
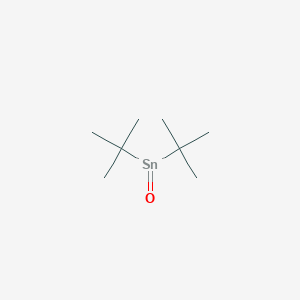
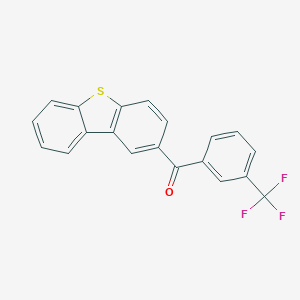
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
